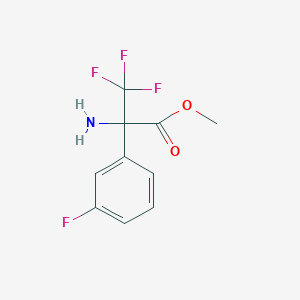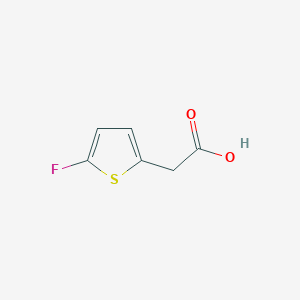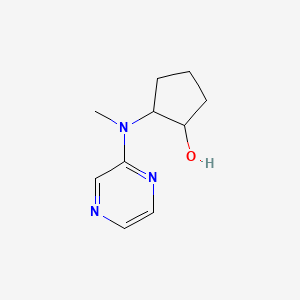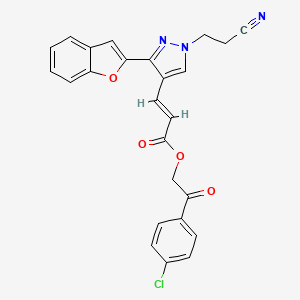
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamides involves multi-step chemical processes, often starting with benzoyl chloride derivatives and proceeding through various reactions including condensation, acylation, and amide formation. Specific methodologies, such as the use of hybrid-DFT methods for optimized geometrical structure determination, are critical in synthesizing and characterizing these compounds accurately (Demir et al., 2016). Such approaches ensure the synthesis of the desired compound with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectral IR, NMR, and UV-Vis investigations, is paramount in understanding the detailed geometry of complex organic compounds. Studies have shown that optimized molecular structures, vibrational frequencies, and chemical shift values can strongly agree with experimentally measured values, providing deep insights into the electronic and steric features of these molecules (Demir et al., 2016).
Chemical Reactions and Properties
Benzamides and their derivatives participate in a variety of chemical reactions, including hydrolysis under specific conditions, which can lead to the formation of degradation products. The reactivity can also be influenced by the presence of substituents on the benzamide ring, affecting the compound's behavior in synthetic pathways and its interaction with biological systems (Etsè et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystal structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence the compound's solubility and stability (Etsè et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, define the potential applications of these compounds. For example, acylthiourea derivatives of benzamides have shown activity against bacterial and fungal strains, indicating the importance of chemical properties in determining biological activity (Limban et al., 2011).
科学的研究の応用
Chemoselective Synthesis
Chemoselective synthesis using N-benzoylation of aminophenols has been explored, utilizing compounds like N-(2-hydroxyphenyl)benzamides which are of significant biological interest. This method involves the formation of thioureas and subsequent intramolecular nucleophilic attack, leading to the production of compounds with potential biological applications (Singh, Lakhan, & Singh, 2017).
Enzyme Inhibition
Studies have shown that similar compounds to N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide can act as inhibitors of certain enzymes. For instance, aromatic sulfonamide inhibitors have been identified for carbonic anhydrase isoenzymes, demonstrating the potential for these compounds in enzyme-related research (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Properties
Research into new acylthiourea derivatives, closely related to the compound , has revealed their effectiveness against bacterial and fungal strains. This indicates the potential for N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide in antimicrobial applications (Limban et al., 2011).
Anticancer Activity
Compounds structurally similar to N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide have been synthesized and evaluated for their anticancer activity. Some derivatives have shown promising results against various cancer cell lines, suggesting potential applications in cancer research (Ravinaik et al., 2021).
Polymer Synthesis
Research into the synthesis of polymers using related compounds has shown significant advancements. These studies involve the preparation of polyamides and poly(amide-imide)s with excellent thermal stability and solubility in polar aprotic solvents, indicating potential applications in materials science (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Crystal Structure and Spectral Analysis
Studies have also been conducted on the crystal structure and spectral analysis of similar compounds. This research aids in understanding the chemical properties and interactions of these compounds, which is crucial for their application in various scientific fields (Demir et al., 2016).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h6-20,23H,4-5,21-22H2,1-3H3,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHBZIFDHPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)


![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)


![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)